molecular formula C12H2Cl8O B13736769 2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether CAS No. 85918-38-3

2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether

Cat. No.: B13736769
CAS No.: 85918-38-3
M. Wt: 445.8 g/mol
InChI Key: HYNYIQBCBHJTOZ-UHFFFAOYSA-N
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Description

Global Distribution Patterns in Aquatic and Terrestrial Ecosystems

This compound has been detected in diverse environmental matrices, though direct monitoring data remain limited compared to its brominated analogs. In marine sediments, chlorinated diphenyl ethers exhibit affinity for fine-grained particles with high organic carbon content, mirroring patterns observed for polybrominated diphenyl ethers (PBDEs). For example, studies of PBDEs in the East China Sea revealed that 75% of sedimentary loads comprised heavier congeners like decabromodiphenyl ether (BDE-209). By analogy, the octachlorinated congener likely accumulates similarly in regions with high particulate organic matter, such as estuarine and coastal zones.

In terrestrial ecosystems, soil acts as a primary sink due to the compound’s hydrophobicity (log Kow > 6). Research on structurally similar chlorinated diphenyl oxides indicates immobility in soils with high organic content, as evidenced by adsorption coefficients (Koc) exceeding 2.9 × 10⁴. Global distribution patterns show elevated concentrations near industrial sites producing chlorinated phenols, which are precursor materials for diphenyl ether synthesis. For instance, contamination hotspots correlate with facilities manufacturing wood preservatives and flame-retardant formulations.

Ecosystem Primary Reservoirs Key Influencing Factors
Marine Sediments, biota Organic carbon content, grain size
Terrestrial Soil, groundwater Soil organic matter, hydrophobicity

Regional disparities exist due to variable emission sources and environmental conditions. Coastal regions adjacent to urban-industrial areas show sediment concentrations up to three orders of magnitude higher than remote oceanic sites, highlighting localized input pathways.

Bioaccumulation Dynamics in Trophic Chains

The octachlorinated congener demonstrates significant bioaccumulation potential, with biomagnification factors (BMFs) increasing across trophic levels. Earthworm studies on chlorinated analogs reveal tissue concentrations 10–50 times higher than surrounding soil, driven by lipid-rich cell membranes facilitating uptake. In aquatic systems, zebrafish exposed to chlorinated diphenyl ethers exhibit maternal transfer efficiencies exceeding 80%, indicating transgenerational exposure risks.

Trophic magnification patterns resemble those of PBDEs, where lower brominated congeners dominate biota. However, the higher chlorination degree of this compound may reduce metabolic degradation rates, prolonging biological half-lives. For example, in marine food webs, crustaceans and zooplankton accumulate lighter congeners (e.g., tetra- to hexachlorinated), while piscivorous predators retain heavier variants due to limited enzymatic breakdown capacity.

Key Bioaccumulation Drivers :

  • Lipophilicity : High log Kow values enhance partitioning into fatty tissues.
  • Trophic Position : Top predators exhibit 3–5× higher concentrations than primary consumers.
  • Metabolic Inertia : Resistance to cytochrome P450-mediated degradation increases persistence.

Long-Range Atmospheric Transport Mechanisms

Long-range atmospheric transport (LRAT) enables global dispersion of this compound. With an estimated vapor pressure of 9.9 × 10⁻⁶ mm Hg, the compound partitions between gaseous and particulate phases. Semi-volatile behavior facilitates uptake onto airborne particulates, which undergo transcontinental migration via prevailing wind currents.

Hydroxyl radical-mediated degradation in the atmosphere occurs with a half-life of ~13 days, though this varies with seasonal OH· concentrations. Cold condensation effects amplify deposition in polar regions, where low temperatures favor partitioning from air to surfaces. Sediment cores from the Arctic show increasing chlorinated diphenyl ether concentrations since the 1970s, aligning with industrial emission trends.

Transport Phase Mechanism Environmental Impact
Gaseous OH· radical reaction Partial degradation to lighter congeners
Particulate-bound Wet/dry deposition Accumulation in remote ecosystems

Seasonal variability influences deposition rates. Monsoon systems in Asia accelerate particulate removal, while Arctic haze events enhance wintertime deposition. These dynamics underscore the compound’s capacity for global redistribution despite moderate atmospheric persistence.

Properties

CAS No.

85918-38-3

Molecular Formula

C12H2Cl8O

Molecular Weight

445.8 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene

InChI

InChI=1S/C12H2Cl8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H

InChI Key

HYNYIQBCBHJTOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Coupling of Chlorophenolates with Chlorinated Aromatics

A well-documented method involves the reaction of chlorophenolates (potassium salts of chlorophenols) with chlorinated aromatic compounds in the presence of copper catalysts at elevated temperatures. This method is similar to the synthesis of related polychlorinated diphenyl ethers and brominated analogues.

Example Process:

Step Reagents/Conditions Description
1 Preparation of potassium chlorophenolate from chlorophenol and potassium hydroxide or potassium carbonate in ethanol or dipolar aprotic solvent Formation of nucleophilic phenolate ion
2 Reaction of potassium chlorophenolate with chlorinated benzene derivative (e.g., 1,3-dichlorobenzene) Coupling to form chlorodiphenyl ether
3 Addition of copper catalyst (e.g., basic copper carbonate or copper bronze) Catalyzes ether bond formation
4 Heating at 160–190°C with stirring and removal of water by distillation Drives reaction to completion
5 Workup including cooling, extraction, and purification by recrystallization or chromatography Isolation of pure product

This method is supported by patent literature describing the preparation of chlorodiphenyl ethers such as 3,4'-dichlorodiphenyl ether, which can be adapted for octachlorinated congeners by using appropriately chlorinated starting materials and controlling stoichiometry and reaction conditions.

Halogenation of Diphenyl Ether Precursors

Another approach is the stepwise chlorination of less chlorinated diphenyl ether precursors. This involves:

  • Starting from diphenyl ether or lower chlorinated diphenyl ethers.
  • Chlorination using chlorine gas or chlorinating agents (e.g., sulfuryl chloride) in the presence of catalysts such as iron powder.
  • Controlling reaction time, temperature, and stoichiometry to achieve selective chlorination at desired positions.

This method is analogous to the synthesis of brominated diphenyl ethers, where bromination of diphenyl ether catalyzed by iron powder yields polybrominated congeners. Similar conditions can be adapted for chlorination to obtain octachlorinated diphenyl ethers.

Diazotization and Reduction of Aminodiphenyl Ether Intermediates

For highly halogenated diphenyl ethers, synthetic routes involving amination, diazotization, and reduction have been reported for brominated analogues. While specific literature on octachlorinated diphenyl ethers is limited, analogous strategies could be employed:

  • Synthesis of chlorinated aminodiphenyl ether intermediates.
  • Diazotization of amino groups to diazonium salts.
  • Reduction to replace amino groups with chlorine atoms or to facilitate further substitution.

Reaction Conditions and Catalysts

Based on the analyzed literature and patents, the following conditions are typical for the preparation of highly chlorinated diphenyl ethers:

Parameter Typical Range/Value Notes
Solvent Dipolar aprotic solvents (e.g., N-methylpyrrolidone, dimethylacetamide), ethanol Solvents with high boiling points facilitate high-temperature reactions
Base Potassium carbonate or potassium hydroxide Generates phenolate ion in situ
Catalyst Basic copper carbonate (Cu(OH)2·CuCO3·0.5H2O), copper bronze, iron powder (for halogenation) Catalyzes ether bond formation or halogenation
Temperature 160–190°C for coupling; 50–100°C for halogenation Elevated temperatures promote reaction rates
Reaction Time Several hours (1–8 h typical) Depends on scale and desired conversion
Water Removal Distillation during reaction Drives equilibrium toward product formation

Purification Techniques

Purification of octachlorinated diphenyl ethers often requires multiple steps due to the formation of isomeric and partially chlorinated byproducts:

Analytical techniques such as thin layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are used to confirm purity and structure.

Summary Table of Preparation Methods

Method Starting Materials Catalyst Solvent Temperature Advantages Limitations
Copper-catalyzed coupling Chlorophenolates + chlorinated benzenes Basic copper carbonate, copper bronze N-methylpyrrolidone, dimethylacetamide 160–190°C Direct formation of ether bond; scalable Requires high temperature; possible side reactions
Stepwise chlorination Diphenyl ether or lower chlorinated ethers Iron powder Carbon tetrachloride or similar 50–100°C Simple reagents; selective chlorination possible Mixture of isomers; requires careful control
Amino group diazotization/reduction Chlorinated aminodiphenyl ethers Various Organic solvents Multi-step Precise substitution control Complex, multi-step, lower yield

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on OCDE’s aromatic rings can undergo nucleophilic substitution under specific conditions. For example:

  • Hydroxylation : Reaction with aqueous hydroxide ions (OH⁻) in polar aprotic solvents like dimethylformamide (DMF) replaces chlorine with hydroxyl groups, forming polyhydroxylated derivatives.

  • Methoxylation : Using sodium methoxide (NaOCH₃) in methanol yields methoxy-substituted products.

Key Factors :

  • Steric hindrance from adjacent chlorines reduces substitution rates at certain positions.

  • Elevated temperatures (80–120°C) and catalysts like copper(I) iodide improve yields.

Elimination Reactions

OCDE can undergo dehydrohalogenation, particularly in basic environments:

  • HCl Elimination : Heating with strong bases (e.g., KOH in ethanol) removes HCl, forming double bonds or aromatic condensation products.

  • Product Stability : Resulting alkenes or fused-ring systems are stabilized by conjugation with adjacent chlorine atoms.

Radical-Mediated Reactions

Under UV irradiation or radical initiators, OCDE participates in:

  • Chlorine Abstraction : Radicals (e.g., ∙OH) abstract chlorine atoms, generating aryl radicals that recombine or form coupling products .

  • Cross-Coupling : Reaction with alkyl radicals (from organolithium reagents) produces alkylated diphenyl ethers .

Example Data :

SubstrateReagentConversion (%)Major ProductByproducts
THP acetaln-BuLi93Butyl ether (55%)Tertiary alcohol (15%)
Silyl peroxiden-BuLi59Pentylbenzene (10%)Et₃SiOH (24%)

Catalytic Dechlorination

Environmental remediation studies highlight reductive dechlorination:

  • Zero-Valent Iron (Fe⁰) : OCDE reacts with Fe⁰ in aqueous systems, sequentially replacing chlorines with hydrogens.

  • Kinetics : Dechlorination rates depend on pH, temperature, and Fe⁰ surface area. Lower chlorinated intermediates (e.g., hepta- and hexachloro derivatives) dominate early stages.

Environmental Degradation

  • Photolysis : Sunlight induces C–Cl bond cleavage, forming lower chlorinated ethers and ketones.

  • Microbial Metabolism : Anaerobic bacteria (e.g., Dehalococcoides) selectively remove meta- and para-chlorines, though OCDE’s persistence complete degradation.

Stability and Byproduct Formation

  • Polychlorinated dibenzofurans (PCDFs) via ether bond cleavage.

  • Chlorinated biphenyls from ring coupling.

Scientific Research Applications

Flame Retardants

Polychlorinated diphenyl ethers are widely recognized for their use as flame retardants in plastics and textiles. The octachlorodiphenyl ether variant has been studied for its effectiveness in reducing flammability in various materials. Its high chlorine content contributes to its flame-retardant properties.

Environmental Monitoring

Due to its persistence in the environment and potential toxicity, 2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether is often monitored in environmental studies. Researchers analyze soil and water samples to assess contamination levels and understand the compound's behavior in ecosystems.

Health Implications

Research has indicated that exposure to polychlorinated diphenyl ethers can have adverse health effects. Studies focusing on maternal-fetal pharmacokinetics have shown that these compounds can bioaccumulate and affect reproductive health. For instance, animal dosing studies have demonstrated that octachlorodiphenyl ether can cross the placental barrier and accumulate in fetal tissues.

Case Studies

  • Toxicological Assessments:
    • A study conducted on pregnant female rats administered with this compound revealed significant accumulation in maternal and fetal tissues. This research highlights the need for further investigation into the long-term health effects of exposure during critical developmental periods.
  • Environmental Impact Studies:
    • Research examining the distribution of polychlorinated diphenyl ethers in aquatic environments has shown that octachlorodiphenyl ether persists in sediments and bioaccumulates in aquatic organisms. This raises concerns regarding food chain contamination and ecosystem health.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Halogenated Diphenyl Ethers

Compound CAS Number Molecular Weight (g/mol) Henry’s Law Constant (Pa·m³/mol) log Kow
PCDE-196 85918-38-3 445.769 8.7×10⁻³ ~7.5*
PCDE-194 Not available 445.769 Not reported ~7.5*
BDE-196 446255-39-6 722.48 Not reported ~9.0†
BDE-47 5436-43-1 485.79 1.2×10⁻⁴‡ 6.8‡

*Estimated based on chlorination ; †Estimated for octabrominated analogues ; ‡From independent studies .

Table 2: Regulatory Status

Compound Regulatory Restrictions Reference
PCDE-196 Monitored under regional POPs protocols
BDE-196 Restricted in commercial mixtures (e.g., Octa-BDE)

Research Findings and Implications

  • Toxicity : Chlorinated diphenyl ethers exhibit endocrine-disrupting effects in mammals, while brominated versions (e.g., BDE-47) disrupt photosynthesis in algae .
  • Analytical Challenges : Isomer-specific analysis is critical; techniques like GC-MS (per IEC 62321-12:2023) differentiate structurally similar congeners .
  • Environmental Monitoring : PCDE-196’s high persistence warrants inclusion in long-term biomonitoring programs, particularly in industrial zones .

Q & A

Basic: How can researchers accurately identify PCDE-196 in environmental samples?

Answer:
PCDE-196 is identified using gas chromatography coupled with negative chemical ionization mass spectrometry (GC/NCI-MS). Key steps include:

  • Sample Preparation : Lipid removal via sulfuric acid treatment and cleanup using silica/alumina columns to eliminate interferents .
  • Internal Standards : Use of isotopically labeled analogs (e.g., ¹³C-labeled octachlorodiphenyl ethers) to correct for matrix effects and recovery losses .
  • Mass Spectrometry Parameters : Monitoring characteristic ion clusters (e.g., m/z 445.769 for molecular ion [C₁₂H₂Cl₈O]⁺) and chlorine isotope ratios for confirmation .

Basic: What are the key environmental fate parameters for PCDE-196?

Answer:
Critical parameters include:

  • Henry’s Law Constant : 1.8 × 10⁻³ mol/(m³·Pa) at 298 K, indicating moderate volatility and partitioning into air/water systems .
  • Octanol-Water Partition Coefficient (log KOW) : Estimated >7, suggesting high bioaccumulation potential in lipid-rich tissues .
  • Photodegradation : Limited data, but structural analogs (e.g., PBDEs) show slow degradation under UV light; similar behavior is hypothesized for PCDE-196 .

Advanced: How can researchers differentiate PCDE-196 from co-eluting chlorinated diphenyl ether congeners?

Answer:
Methodological Strategies :

  • GC Column Selection : Use a 60 m DB-5 column (5% phenyl methylpolysiloxane) to enhance separation of ortho- and meta-substituted isomers .
  • Isotope Dilution : Employ congener-specific labeled standards (e.g., ¹³C-PCDE-196) to resolve quantification ambiguities .
  • High-Resolution MS (HRMS) : Achieve mass accuracy <5 ppm to distinguish between Cl₈ homologs with similar fragmentation patterns .

Advanced: How should researchers address contradictions in reported Henry’s Law constants for PCDE-196?

Answer:
Discrepancies (e.g., 1.8 × 10⁻³ vs. 2.6 × 10⁻³ mol/(m³·Pa) for similar congeners ) arise from:

  • Temperature Variability : Ensure measurements are standardized to 298 K.
  • Analytical Techniques : Cross-validate using static headspace and wetted-wall column methods to minimize experimental artifacts .
  • Congener Purity : Verify sample purity (>98%) via GC-ECD/NCI-MS to exclude co-eluting impurities affecting calculations .

Basic: What extraction methods optimize recovery of PCDE-196 from complex matrices like fish tissue?

Answer:

  • Soxhlet Extraction : Use hexane:acetone (1:1 v/v) for 18–24 hours to extract lipophilic compounds efficiently .
  • Acid Cleanup : Treat extracts with concentrated H₂SO₄ to remove lipids and proteins .
  • Column Chromatography : Sequential silica (3% deactivated) and alumina columns further purify extracts, reducing matrix interferences .

Advanced: What strategies improve isomer-specific analysis of PCDE-196 in environmental samples?

Answer:

  • Multidimensional GC (GC×GC) : Couple a non-polar (DB-5) with a polar column (e.g., DB-17) to resolve positional isomers .
  • Fragmentation Libraries : Develop congener-specific MS/MS spectra using authentic standards (e.g., AccuStandard BDE-196S as a structural proxy ).
  • Quantum Chemical Modeling : Predict retention indices and fragmentation patterns using software like COSMOtherm to guide experimental design .

Basic: What are the primary analytical challenges in quantifying PCDE-196 at trace levels?

Answer:

  • Detection Limits : Achieve sub-ng/g sensitivity using NCI-MS in selected ion monitoring (SIM) mode .
  • Matrix Effects : Mitigate using matrix-matched calibration and standard addition methods .
  • Isomer Interference : Pre-clean samples with activated carbon to adsorb non-target chlorinated ethers .

Advanced: How can researchers assess the environmental persistence of PCDE-196 compared to brominated analogs?

Answer:

  • Comparative Degradation Studies : Conduct photolysis experiments under simulated sunlight (λ = 290–400 nm) and measure half-lives relative to PBDEs .
  • QSAR Modeling : Use quantitative structure-activity relationships to predict biodegradation rates based on chlorine substitution patterns .
  • Sediment Core Analysis : Profile historical deposition in lake sediments to infer decadal-scale persistence .

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